1-chloroisoquinoline-4-sulfonyl chloride
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Overview
Description
1-chloroisoquinoline-4-sulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is widely used in various fields such as medical research, environmental research, and industrial research. This compound is known for its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-chloroisoquinoline-4-sulfonyl chloride typically involves the chlorination of isoquinoline-4-sulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-chloroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or toluene, and catalysts like palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloroisoquinoline-4-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is involved in the synthesis of drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions typically involve the formation of a covalent bond between the sulfonyl chloride and the nucleophile, leading to the release of hydrochloric acid . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
1-chloroisoquinoline-4-sulfonyl chloride can be compared with other similar compounds such as:
1-chloroisoquinoline-5-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at the 5-position instead of the 4-position.
Isoquinoline-4-sulfonyl chloride: This compound lacks the chlorine atom at the 1-position, making it less reactive in certain substitution reactions.
Benzene sulfonyl chloride: This compound has a simpler structure with a benzene ring instead of an isoquinoline ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
911644-03-6 |
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Molecular Formula |
C9H5Cl2NO2S |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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